LHRH, his(6)-N-Et-pronh2(9)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

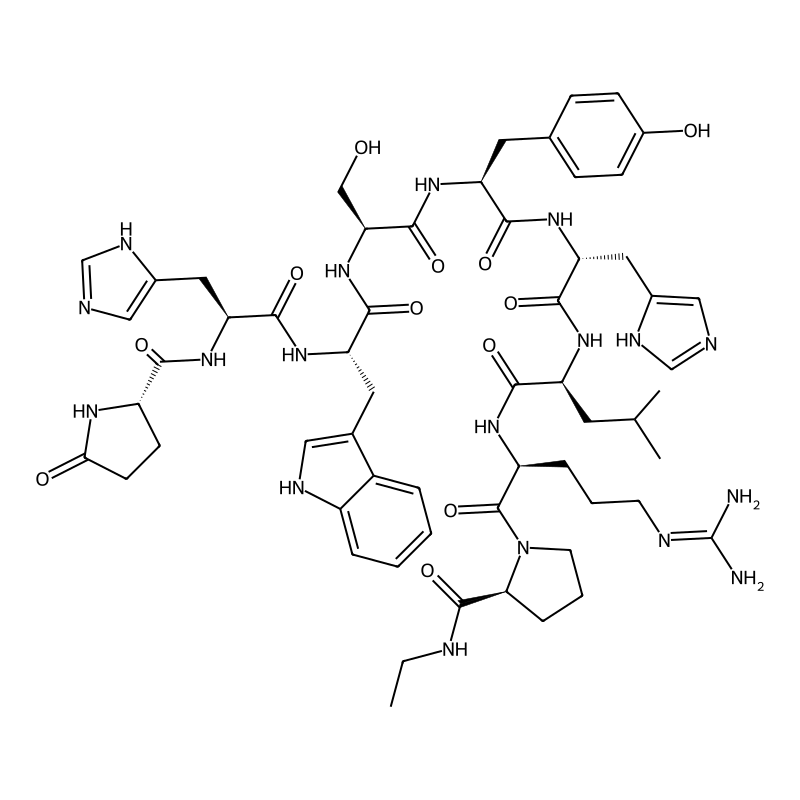

Luteinizing Hormone-Releasing Hormone, specifically the compound LHRH, his(6)-N-Et-pronh2(9)-, is a synthetic analog of the natural hormone responsible for stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. This compound is characterized by its unique structure, which includes a modified histidine at position six and an ethylproline at position nine. Its chemical formula is represented as and it has a CAS number of 59131-98-5. The structural modifications enhance its stability and biological activity compared to natural LHRH, making it significant in both research and therapeutic applications.

This complex formation triggers downstream signaling cascades that lead to the secretion of luteinizing hormone and follicle-stimulating hormone. Additionally, the compound may undergo hydrolysis or other modifications under physiological conditions .

LHRH, his(6)-N-Et-pronh2(9)- exhibits potent biological activity as a gonadotropin-releasing hormone analog. It binds effectively to the gonadotropin-releasing hormone receptor, leading to enhanced secretion of luteinizing hormone and follicle-stimulating hormone. This activity is crucial for reproductive functions, including ovulation in females and testosterone production in males. The modifications in this analog contribute to its increased potency and prolonged half-life compared to native LHRH, making it a valuable tool in reproductive medicine and endocrinology .

The synthesis of LHRH, his(6)-N-Et-pronh2(9)- involves several steps typical of peptide synthesis, including:

- Solid-phase peptide synthesis: Utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry for protecting amino acids.

- Coupling reactions: Employing coupling agents such as HATU (hexafluoro-phosphonium hexafluorophosphate) to facilitate the formation of peptide bonds.

- Deprotection: Removing protecting groups to yield the final peptide structure.

- Purification: Using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted starting materials.

These methods ensure high purity and yield of the target compound.

LHRH, his(6)-N-Et-pronh2(9)- has several applications in both clinical and research settings:

- Fertility treatments: Used in protocols for controlled ovarian stimulation.

- Hormonal therapies: Investigated for use in treating hormone-sensitive cancers by modulating gonadotropin levels.

- Research: Employed in studies exploring reproductive physiology and endocrine function.

Its enhanced stability makes it particularly useful in formulations requiring longer shelf life or sustained action .

Interaction studies of LHRH, his(6)-N-Et-pronh2(9)- primarily focus on its binding affinity to gonadotropin-releasing hormone receptors. These studies utilize techniques such as:

- Radiolabeled ligand binding assays: To determine binding kinetics and affinity.

- Cell-based assays: To assess functional activity in terms of downstream signaling effects.

- In vivo models: To evaluate physiological responses to administration.

These studies confirm that the structural modifications significantly improve receptor binding affinity compared to natural LHRH .

LHRH, his(6)-N-Et-pronh2(9)- shares similarities with other gonadotropin-releasing hormone analogs but is distinct due to its specific modifications. Here are some similar compounds:

| Compound Name | Key Modifications | Unique Features |

|---|---|---|

| Luteinizing Hormone-Releasing Hormone | Natural form | Short half-life; less potent |

| Gonadotropin-Releasing Hormone Analog | Various substitutions | Varies in potency based on modifications |

| Leuprolide | Substitution at position 6 | Used clinically for prostate cancer treatment |

| Triptorelin | Modified at position 1 | Longer duration of action; used for endometriosis |

The uniqueness of LHRH, his(6)-N-Et-pronh2(9)- lies in its specific amino acid substitutions that enhance both potency and stability, making it a promising candidate for therapeutic applications where traditional forms are less effective .